3-Hexyl-3-pentyldecanenitrile
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Overview
Description
3-Hexyl-3-pentyldecanenitrile is an organic compound with the molecular formula C21H41N. It is characterized by a nitrile group (-C≡N) attached to a long aliphatic chain. This compound is notable for its unique structure, which includes a combination of hexyl and pentyl groups attached to a decanenitrile backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-3-pentyldecanenitrile typically involves the reaction of appropriate alkyl halides with nitriles under controlled conditions. One common method is the alkylation of decanenitrile with hexyl and pentyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel complexes can also be employed to facilitate the alkylation reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-3-pentyldecanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aliphatic chain can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated aliphatic compounds.
Scientific Research Applications
3-Hexyl-3-pentyldecanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Hexyl-3-pentyldecanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the long aliphatic chain can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-Hexylthiophene: A thiophene derivative with similar aliphatic chain length.
3-Pentylthiophene: Another thiophene derivative with a pentyl group.
Decanenitrile: The parent compound without the hexyl and pentyl substitutions.
Uniqueness: 3-Hexyl-3-pentyldecanenitrile is unique due to its specific combination of hexyl and pentyl groups attached to a decanenitrile backbone. This structural uniqueness imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
5345-33-5 |
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Molecular Formula |
C21H41N |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
3-hexyl-3-pentyldecanenitrile |
InChI |
InChI=1S/C21H41N/c1-4-7-10-12-15-18-21(19-20-22,16-13-9-6-3)17-14-11-8-5-2/h4-19H2,1-3H3 |
InChI Key |
SOULKXPPGBPHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCC)(CCCCCC)CC#N |
Origin of Product |
United States |
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